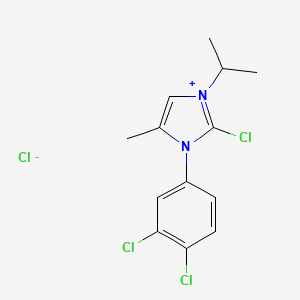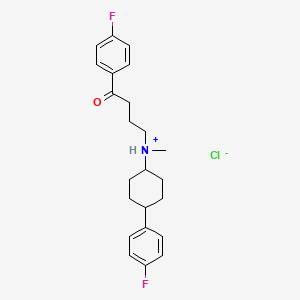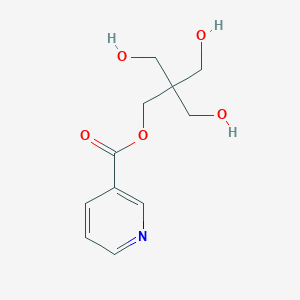
Pentaerythritol mononicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol mononicotinate is an organic compound derived from pentaerythritol and nicotinic acid. It is a polyol with a unique structure that includes four hydroxyl groups, making it highly reactive and versatile in various chemical applications. This compound is known for its use in the synthesis of various industrial and pharmaceutical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaerythritol mononicotinate can be synthesized through the esterification of pentaerythritol with nicotinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where pentaerythritol and nicotinic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythritol mononicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of pentaerythritol aldehyde or pentaerythritol carboxylic acid.
Reduction: Formation of pentaerythritol alcohol derivatives.
Substitution: Formation of halogenated or alkylated pentaerythritol derivatives.
Applications De Recherche Scientifique
Pentaerythritol mononicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use as a vasodilator and in the treatment of cardiovascular diseases.
Industry: Utilized in the production of resins, coatings, and plasticizers due to its reactive hydroxyl groups.
Mécanisme D'action
The mechanism of action of pentaerythritol mononicotinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a vasodilator by releasing nitric oxide (NO), which relaxes blood vessels and improves blood flow. The compound’s hydroxyl groups also allow it to participate in various biochemical reactions, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol tetranitrate: Another derivative of pentaerythritol, known for its use as an explosive and a vasodilator.
Neopentyl glycol: A similar polyol with two hydroxyl groups, used in the production of polyesters and plasticizers.
Trimethylolethane: A triol with three hydroxyl groups, used in the synthesis of resins and coatings.
Uniqueness
Pentaerythritol mononicotinate is unique due to its combination of pentaerythritol’s polyol structure and nicotinic acid’s biological activity. This combination allows it to serve as a versatile intermediate in both chemical synthesis and pharmaceutical applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15NO5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO5/c13-5-11(6-14,7-15)8-17-10(16)9-2-1-3-12-4-9/h1-4,13-15H,5-8H2 |
Clé InChI |
JKHPTPPSLXHHNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


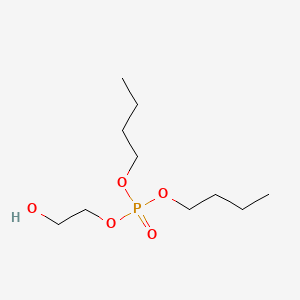

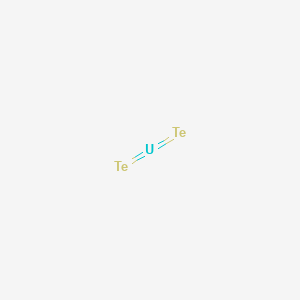
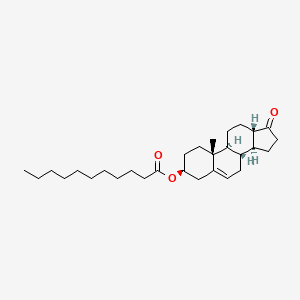
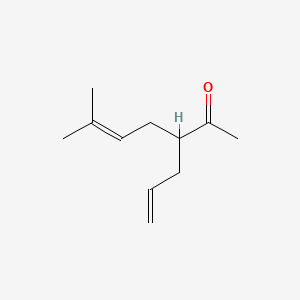

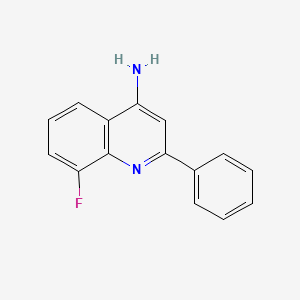

![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
